N-(6-methoxy-1,3-benzothiazol-2-yl)oxolane-2-carboxamide
Overview
Description
N-(6-methoxy-1,3-benzothiazol-2-yl)oxolane-2-carboxamide is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science.
Preparation Methods
The synthesis of N-(6-methoxy-1,3-benzothiazol-2-yl)oxolane-2-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 6-methoxy-2-aminobenzothiazole with oxalyl chloride to form the corresponding acyl chloride, which is then reacted with oxolane-2-carboxamide to yield the desired compound. The reaction conditions typically involve the use of an inert atmosphere, such as nitrogen or argon, and an organic solvent like dichloromethane or chloroform. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Chemical Reactions Analysis
N-(6-methoxy-1,3-benzothiazol-2-yl)oxolane-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or amines.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
N-(6-methoxy-1,3-benzothiazol-2-yl)oxolane-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent. Its benzothiazole moiety is known to interact with various biological targets, making it a promising candidate for drug development.
Biology: The compound is used in biological studies to investigate its effects on cellular processes and pathways. It is also used as a probe to study enzyme activities and protein interactions.
Material Science: The compound is explored for its potential use in the development of new materials with unique properties, such as fluorescence and conductivity.
Agriculture: The compound is studied for its potential use as a pesticide or herbicide due to its ability to inhibit the growth of certain pests and weeds.
Mechanism of Action
The mechanism of action of N-(6-methoxy-1,3-benzothiazol-2-yl)oxolane-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to bind to various enzymes and receptors, modulating their activities. For example, the compound can inhibit the activity of certain enzymes involved in inflammation, leading to its anti-inflammatory effects. It can also interact with DNA and proteins, disrupting cellular processes and leading to its antimicrobial and anticancer activities.
Comparison with Similar Compounds
N-(6-methoxy-1,3-benzothiazol-2-yl)oxolane-2-carboxamide can be compared with other benzothiazole derivatives, such as:
2-Amino-6-methoxybenzothiazole: This compound has similar structural features but lacks the oxolane-2-carboxamide moiety. It is known for its antimicrobial and anticancer activities.
6-Methoxy-2-benzothiazolamine: This compound also shares the benzothiazole core but has different substituents. It is studied for its potential as an anti-inflammatory and analgesic agent.
N-(6-chlorobenzothiazol-2-yl)acetamide: This compound has a similar structure but with a chlorine substituent instead of a methoxy group. It is known for its anti-inflammatory and analgesic properties.
Properties
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)oxolane-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-17-8-4-5-9-11(7-8)19-13(14-9)15-12(16)10-3-2-6-18-10/h4-5,7,10H,2-3,6H2,1H3,(H,14,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTFSNUYXMWKJAA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3CCCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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